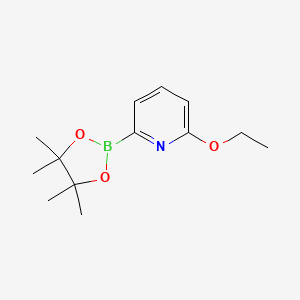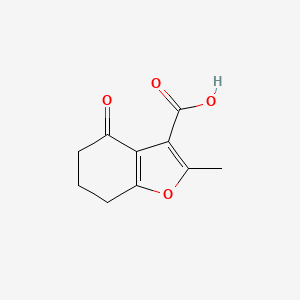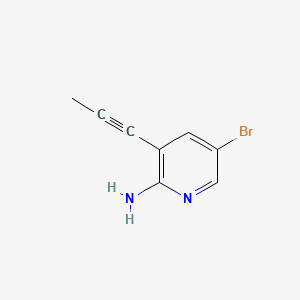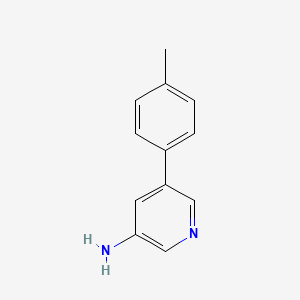
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . AMPARs are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
(2R,6R)-HNK enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDA receptor-independent, and synapse-selective increase in glutamate release probability . This compound is thought to exert its antidepressant-like effects by potentiating AMPAR-mediated synaptic transmission .
Biochemical Pathways
Treatment with (2R,6R)-HNK significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .
Pharmacokinetics
A Phase 1 study conducted in healthy volunteers utilized a slow-infusion intravenous (IV) route of administration for (2R,6R)-HNK . Standard safety, pharmacokinetics (PK), and qEEG monitoring were evaluated at all dose levels . The single ascending dose (SAD) doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the multiple ascending dose (MAD) doses ranged from 1.0 mg/kg to 2.0 mg/kg .
Result of Action
(2R,6R)-HNK produces rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects . It has been linked to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which it alters the functional integrity of neural circuits that subserve these distinct cognitive domains .
Action Environment
The action of (2R,6R)-HNK is influenced by environmental factors such as the frequency or chronicity of treatment . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that dosing frequency is important in establishing the cognitive effects of repeated ketamine exposure .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules . It has been found to play a role in the potentiation of AMPA receptor-mediated excitatory post-synaptic potentials in the hippocampus . This interaction suggests that this compound may influence synaptic transmission, a fundamental process in the nervous system .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the modulation of cognitive function, potentially through its effects on neural circuits .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it can lead to explicit memory impairment in novel object recognition when administered daily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to produce sustained pain relief for at least 14 days in the mouse spared nerve injury model of neuropathic pain when administered systemically or infused into the prelimbic cortex .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being elucidated.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The reaction is usually performed in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of (2R,6R)-2,6-Dimethylpiperazine.
Reduction: Secondary amines derived from (2R,6R)-2,6-Dimethylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R,6R)-1,2,6-Trimethylpiperazine dihydrochloride: Another derivative of piperazine with similar structural features.
Uniqueness
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6R)-2,6-Dimethylpiperazine dihydrochloride involves the reaction of 2,6-dimethylpiperazine with hydrochloric acid.", "Starting Materials": [ "2,6-dimethylpiperazine", "hydrochloric acid" ], "Reaction": [ "Add 2,6-dimethylpiperazine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain (2R,6R)-2,6-Dimethylpiperazine dihydrochloride as a white crystalline solid" ] } | |
CAS-Nummer |
162240-93-9 |
Molekularformel |
C6H15ClN2 |
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
(2R,6R)-2,6-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-3-7-4-6(2)8-5;/h5-8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
VLTKHJPAZCPKEC-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@H](N1)C.Cl |
SMILES |
CC1CNCC(N1)C.Cl.Cl |
Kanonische SMILES |
CC1CNCC(N1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

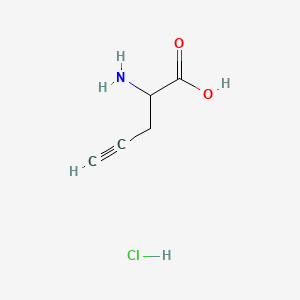
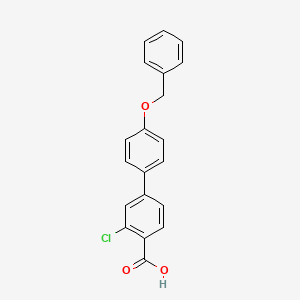
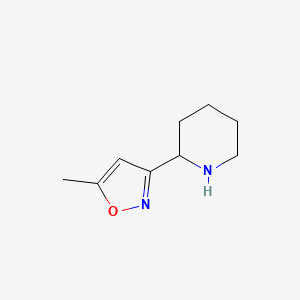
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
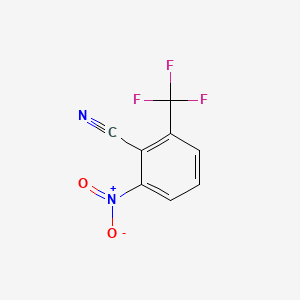

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
